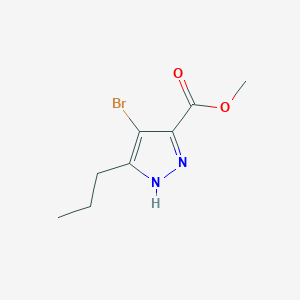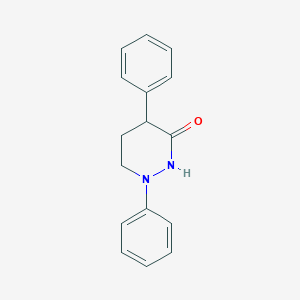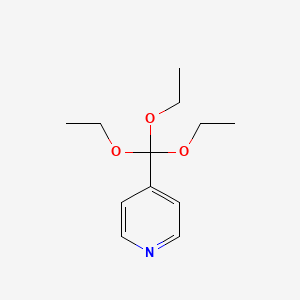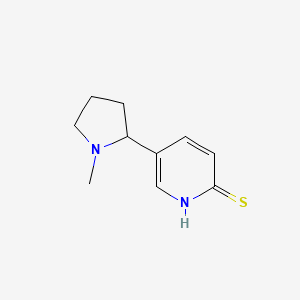
3-(Piperidin-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pipéridin-2-yl)-1,2,4-oxadiazole est un composé hétérocyclique qui présente à la fois un cycle pipéridine et un cycle oxadiazole. Les composés hétérocycliques sont largement étudiés en raison de leurs rôles importants dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(Pipéridin-2-yl)-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de dérivés de la pipéridine avec des oxydes de nitriles, qui peuvent être générés in situ à partir d'oximes et d'agents chlorants. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou l'acétonitrile et peuvent nécessiter des catalyseurs comme la triéthylamine pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle du 3-(Pipéridin-2-yl)-1,2,4-oxadiazole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le choix des solvants, des catalyseurs et des conditions de réaction est optimisé pour la rentabilité et le rendement. Les réacteurs à écoulement continu et les plateformes de synthèse automatisées sont souvent utilisés pour améliorer l'efficacité et l'évolutivité .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Pipéridin-2-yl)-1,2,4-oxadiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile et électrophile sont possibles, en fonction des substituants sur les cycles pipéridine et oxadiazole.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Solvants halogénés et bases telles que l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'oxadiazole avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des dérivés plus saturés .
Applications de recherche scientifique
Le 3-(Pipéridin-2-yl)-1,2,4-oxadiazole a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié comme agent thérapeutique potentiel en raison de sa structure chimique et de sa réactivité uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements
Mécanisme d'action
Le mécanisme d'action du 3-(Pipéridin-2-yl)-1,2,4-oxadiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, ce qui en fait un agent anticancéreux potentiel .
Applications De Recherche Scientifique
3-(Piperidin-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 3-(Piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Composés similaires
Pipéridine : Un cycle à six chaînons contenant un atome d'azote, largement utilisé dans les produits pharmaceutiques.
1,2,4-Oxadiazole : Un cycle à cinq chaînons contenant deux atomes d'azote et un atome d'oxygène, connu pour sa réactivité chimique diversifiée
Unicité
Cette structure à double cycle permet une réactivité polyvalente et la possibilité de cibler plusieurs voies biologiques .
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H11N3O/c1-2-4-8-6(3-1)7-9-5-11-10-7/h5-6,8H,1-4H2 |
Clé InChI |
KQAUEFLTGOYXCD-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=NOC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)
![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)












